molecular formula C9H11ClF3N B14028906 (R)-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride

(R)-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride

Katalognummer: B14028906
Molekulargewicht: 225.64 g/mol
InChI-Schlüssel: ARIDPZMADYQARU-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group and a fluorophenyl group, which contribute to its distinct chemical behavior.

Eigenschaften

Molekularformel

C9H11ClF3N

Molekulargewicht

225.64 g/mol

IUPAC-Name

(1R)-1-[4-(difluoromethyl)-3-fluorophenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-5(13)6-2-3-7(9(11)12)8(10)4-6;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1

InChI-Schlüssel

ARIDPZMADYQARU-NUBCRITNSA-N

Isomerische SMILES

C[C@H](C1=CC(=C(C=C1)C(F)F)F)N.Cl

Kanonische SMILES

CC(C1=CC(=C(C=C1)C(F)F)F)N.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na, which has been extended to the configuration of perfluoroalkyl amines using RfSO2Na . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes involving fluorinated compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological activities, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-(4-(Trifluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride
  • ®-1-(4-(Difluoromethyl)-3-chlorophenyl)ethan-1-amine hydrochloride
  • ®-1-(4-(Difluoromethyl)-3-bromophenyl)ethan-1-amine hydrochloride

Uniqueness

What sets ®-1-(4-(Difluoromethyl)-3-fluorophenyl)ethan-1-amine hydrochloride apart from similar compounds is its specific combination of difluoromethyl and fluorophenyl groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.